molecular formula C10H22O3 B14273414 2-(Hydroxymethyl)nonane-1,9-diol CAS No. 126591-97-7

2-(Hydroxymethyl)nonane-1,9-diol

Cat. No.: B14273414
CAS No.: 126591-97-7
M. Wt: 190.28 g/mol
InChI Key: QIFYTPCRALXMCF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)nonane-1,9-diol is an organic compound belonging to the class of fatty alcohols It consists of a nine-carbon chain with hydroxyl groups at the first and ninth positions, as well as a hydroxymethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)nonane-1,9-diol can be synthesized through several methods. One common approach involves the reduction of nonanedioic acid (azelaic acid) using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the dihydroxylation of nonene using osmium tetroxide (OsO4) followed by reduction with sodium borohydride. This method ensures the formation of the diol with high regioselectivity and yield.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydrogenation of nonanedioic acid esters. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting diol is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)nonane-1,9-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: Nonanedioic acid or nonanal.

    Reduction: Nonane.

    Substitution: 2-(Chloromethyl)nonane-1,9-diol.

Scientific Research Applications

2-(Hydroxymethyl)nonane-1,9-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)nonane-1,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,9-Nonanediol: A similar compound with hydroxyl groups at the first and ninth positions but lacking the hydroxymethyl group at the second position.

    1,8-Octanediol: An eight-carbon diol with hydroxyl groups at the first and eighth positions.

    1,10-Decanediol: A ten-carbon diol with hydroxyl groups at the first and tenth positions.

Uniqueness

2-(Hydroxymethyl)nonane-1,9-diol is unique due to the presence of the hydroxymethyl group at the second position, which imparts distinct chemical properties and reactivity compared to other diols. This structural feature allows for specific interactions and applications that are not possible with other similar compounds .

Properties

CAS No.

126591-97-7

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

2-(hydroxymethyl)nonane-1,9-diol

InChI

InChI=1S/C10H22O3/c11-7-5-3-1-2-4-6-10(8-12)9-13/h10-13H,1-9H2

InChI Key

QIFYTPCRALXMCF-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(CO)CO)CCCO

Origin of Product

United States

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